Methyl 11-mercaptoundecanoate
Description
Significance and Research Context of Organosulfur Compounds
Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are fundamental to numerous areas of scientific inquiry. fiveable.me They are integral components of essential biomolecules, including amino acids like cysteine and methionine, which are the building blocks of proteins. britannica.com The presence of sulfur imparts unique chemical properties, such as the ability to form strong bonds with metal surfaces and participate in redox reactions. smolecule.comfiveable.me
In the realm of materials science, organosulfur compounds, particularly thiols, are renowned for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces like gold. britannica.com This property is driven by the strong interaction between sulfur and the metal, leading to highly ordered, single-molecule-thick films. britannica.com These SAMs are instrumental in tailoring the surface properties of materials for applications in nanotechnology, electronics, and biosensing. britannica.com Furthermore, organosulfur compounds are considered promising materials for the cathodes of rechargeable metal batteries. nih.gov
The diverse reactivity of organosulfur compounds also makes them valuable in synthetic chemistry, where they serve as versatile intermediates and reagents. britannica.com Their applications extend to agriculture, where they are found in many fungicides, herbicides, and insecticides. tandfonline.com
Overview of Key Research Domains Involving Methyl 11-Mercaptoundecanoate
This compound's distinct bifunctional nature, possessing both a thiol group for surface anchoring and a terminal ester group for further chemical modification, has positioned it as a crucial molecule in several key research areas.
Self-Assembled Monolayers (SAMs): A primary application of this compound is in the formation of SAMs on gold and other metal surfaces. smolecule.comtandfonline.com The thiol group readily binds to the metal, while the long alkyl chain promotes the formation of a densely packed, ordered monolayer. britannica.comtandfonline.com The terminal methyl ester group can then be used to control the surface properties or to attach other molecules of interest. tandfonline.com Researchers have studied how the ester functionality influences the orientation and packing of the molecules within the SAM compared to other terminal groups like carboxylic acids. tandfonline.comresearchgate.net
Surface Functionalization and Nanotechnology: The ability to form well-defined SAMs makes this compound an excellent candidate for surface functionalization in nanotechnology. smolecule.com It is used to modify the surfaces of nanoparticles, enhancing their stability and enabling their use in biomedical applications. smolecule.com For instance, gold nanoparticles coated with this compound have been incorporated into holographic composites. acs.org These functionalized surfaces can also be designed to promote cell adhesion and growth, a critical aspect of tissue engineering. smolecule.com
Biosensors and Bioconjugation: The ester group of this compound can be hydrolyzed to a carboxylic acid, which can then be used to covalently link biomolecules, such as proteins and DNA, to a surface. rsc.org This has led to its use in the development of biosensors for detecting a variety of analytes. smolecule.com For example, it has been employed in the creation of electrochemical immunosensors. rsc.org Its ability to interact with biological molecules has also been explored in the context of developing diagnostic tools. smolecule.com
Polymer Chemistry: this compound has been utilized as a chain transfer agent in emulsion polymerization processes. google.com In this role, it helps to control the molecular weight of the resulting polymers. google.com Furthermore, its precursor, 11-mercaptoundecanoic acid, has been used in the enzymatic synthesis of aliphatic poly(thioester)s, which have different properties compared to their polyester (B1180765) counterparts. acs.org
Detailed Research Findings
Recent research has provided deeper insights into the behavior and application of this compound. Studies using techniques like Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) have revealed detailed information about the orientation of this compound molecules within a self-assembled monolayer on a gold surface. tandfonline.comresearchgate.net These studies have shown that the orientation of the alkyl chain is influenced by the terminal ester group. tandfonline.com
In the field of nanotechnology, research has demonstrated that gold nanoparticles coated with ethyl 11-mercaptoundecanoate can significantly enhance the properties of holographic composites, leading to a higher refractive index modulation. acs.org This is attributed to the interaction of the nanoparticles with free radicals during the photopolymerization process. acs.org
Furthermore, the synthesis of related compounds, such as 11-mercaptoundecanehydrazide from this compound, has been reported for the assembly of surface-engineered nanoparticles. core.ac.uk
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 73391-27-2 | smolecule.comnih.govlookchem.com |
| Molecular Formula | C12H24O2S | smolecule.comnih.govlookchem.com |
| Molecular Weight | 232.38 g/mol | smolecule.comnih.gov |
| IUPAC Name | methyl 11-sulfanylundecanoate | smolecule.comnih.gov |
| Appearance | White to light yellow solid | smolecule.com |
| Melting Point | 46-50 °C | smolecule.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
73391-27-2 |
|---|---|
Molecular Formula |
C12H24O2S |
Molecular Weight |
232.38 g/mol |
IUPAC Name |
methyl 11-sulfanylundecanoate |
InChI |
InChI=1S/C12H24O2S/c1-14-12(13)10-8-6-4-2-3-5-7-9-11-15/h15H,2-11H2,1H3 |
InChI Key |
ONZUTDDACQHPTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCS |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 11 Mercaptoundecanoate and Its Derivatives
Direct Esterification Routes
Direct esterification is a fundamental method for synthesizing Methyl 11-mercaptoundecanoate. This approach involves the reaction of 11-mercaptoundecanoic acid with methanol (B129727), typically in the presence of an acid catalyst. smolecule.com The primary role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
A common catalyst for this reaction is a macroporous polymeric acid catalyst, which allows the reaction to proceed at moderate temperatures (50 to 80°C) without the need to remove the water byproduct, resulting in high yields of the corresponding ester. organic-chemistry.org Another approach involves using a cation exchange resin, such as Amberlyst® 15, with continuous removal of water to drive the equilibrium towards the product. google.com For instance, 9-decenoic acid can be esterified with methanol at reflux in the presence of wet Amberlyst® 15 and a molecular sieve to continuously dry the methanol. google.com
The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, proceeds through several equilibrium steps. The reaction is initiated by the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of a water molecule to form the ester.
Table 1: Comparison of Direct Esterification Methods
| Catalyst | Reaction Conditions | Key Features |
|---|---|---|
| Macroporous polymeric acid | 50-80°C | No water removal needed, high yields. organic-chemistry.org |
| Amberlyst® 15 | Reflux with methanol | Continuous water removal via molecular sieve. google.com |
Thiol-Ene Reaction Approaches
The thiol-ene reaction provides an alternative pathway for synthesizing derivatives of this compound. This reaction involves the addition of a thiol to an alkene (an 'ene'). smolecule.com The process is a form of hydrothiolation and can be initiated by various means, including UV light, heat, metals, oxidants, or bases. smolecule.comsci-hub.se
The reaction typically proceeds via a free-radical chain mechanism, leading to the anti-Markovnikov addition product, which is a linear thioether. sci-hub.se The initiation step involves the generation of a thiyl radical from the thiol, often induced by a photoinitiator under UV irradiation. sci-hub.sediva-portal.org This thiyl radical then adds across the carbon-carbon double bond of the ene, forming a carbon-centered radical intermediate. Subsequently, a chain transfer occurs with another thiol molecule to yield the final thioether product and regenerate the thiyl radical, which continues the chain reaction. sci-hub.se
For example, mono- and di-functional thiols have been successfully added to methyl 10-undecenoate, a derivative of castor oil. diva-portal.org This approach has been used to create both linear and hyperbranched aliphatic polyesters containing thioether linkages. diva-portal.org
Table 2: Key Aspects of Thiol-Ene Reactions
| Feature | Description |
|---|---|
| Reaction Type | Hydrothiolation of an olefin. sci-hub.se |
| Initiation | UV light, heat, metal catalysts, oxidants, bases. smolecule.comsci-hub.se |
| Mechanism | Primarily a free-radical chain process. sci-hub.sediva-portal.org |
| Product | Anti-Markovnikov addition, resulting in linear thioethers. sci-hub.se |
| Applications | Synthesis of linear and hyperbranched polyesters. diva-portal.org |
Reduction of Thioesters and Related Techniques
The synthesis of this compound can also be achieved through the reduction of thioesters. smolecule.com In this method, a suitable thioester precursor is treated with a reducing agent to yield the desired mercaptan. A common reducing agent for this transformation is lithium aluminum hydride. smolecule.com
Another related technique involves the sodium borohydride-mediated transesterification of esters. In the presence of sodium borohydride, esters can react with alcohols to form new esters. researchgate.net This process is sensitive to the solvent and the structure of the ester. Thioesters that also contain an ester group can be selectively cleaved by this reagent. researchgate.net
Sulfhydration and Methanolysis Protocols
A two-step process involving sulfhydration followed by methanolysis can be employed for the preparation of this compound. google.com This method starts with an unsaturated methyl ester, such as methyl 10-undecenoate. google.com
The first step is a sulfhydration reaction, where a sulfhydrating agent is added across the double bond of the unsaturated ester. google.com Suitable sulfhydrating agents include hydrogen sulfide (B99878) and thioacetic acid. google.com This reaction can be facilitated by an acid catalyst or by using UV irradiation, which may or may not require a photoinitiator. google.com When thioacetic acid is used, the reaction is typically initiated by a free-radical initiator and/or UV light. google.com
The second step is methanolysis, which is performed in an acidic medium. google.com This step cleaves the intermediate formed during sulfhydration to liberate the final mercaptan product, this compound. google.com The resulting product can then be purified using conventional techniques like distillation. google.com For example, this process has been used to prepare this compound from methyl 10-undecenoate, yielding a product with a purity greater than 98.5%. google.com
Table 3: Sulfhydration and Methanolysis Protocol
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Sulfhydration | Methyl 10-undecenoate, Thioacetic acid | Free-radical initiator and/or UV irradiation | Thioacetate intermediate |
| Methanolysis | Thioacetate intermediate, Methanol | Acidic medium | This compound |
Enzymatic Synthesis Pathways
Enzymatic methods offer sustainable and highly selective alternatives for synthesizing this compound and its derivatives. These biocatalytic approaches often utilize lipases and are valued for their efficiency under mild conditions.
Lipase-Catalyzed Reactions for Ester Formation
Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the esterification of functional carboxylic acids. rsc.org This enzyme can be used for the direct polycondensation of 11-mercaptoundecanoic acid to produce poly(11-mercaptoundecanoate). acs.orgnih.gov In one study, this polymerization was carried out in bulk at 110°C for 48 hours in the presence of molecular sieves to absorb the water byproduct, resulting in a high yield of the polythioester with a molecular weight of 34,000 g/mol . acs.orgnih.gov
Lipase-catalyzed reactions are attractive because they are environmentally friendly, minimize waste, reduce hazards, and use renewable resources efficiently. researchgate.net The use of immobilized enzymes like Novozym 435 (which is CALB immobilized on an acrylic carrier) allows for easy separation and reuse of the catalyst. rsc.orgresearchgate.net These enzymatic reactions can be performed in various organic solvents or even in bulk, and often achieve high conversions (over 90%) in less than an hour. rsc.org
Biocatalytic Approaches for Functionalized Building Blocks
Biocatalysis is also employed to create functionalized building blocks that can be used in the synthesis of more complex molecules. For instance, immobilized CALB has been used to synthesize bifunctional vinyl ether esters from vinyl ether alcohols and functional carboxylic acids like 11-mercaptoundecanoic acid. rsc.orgresearchgate.net This one-pot synthesis is successful over a broad temperature range (22–90°C) and in various solvents. rsc.orgresearchgate.net The resulting monomers, which contain both a vinyl ether and a thiol-bearing ester, can be used in photocurable thermoset resins. rsc.org
The development of biocatalysts for the asymmetric synthesis of N-functionalized amino acids through the reductive coupling of ketones and amines is another area of active research. nih.gov While not directly synthesizing this compound, these methods highlight the potential of biocatalysis to create a wide range of chiral, functionalized molecules that are important building blocks in the pharmaceutical and fine chemical industries. nih.gov
Self Assembled Monolayers Sams of Methyl 11 Mercaptoundecanoate
Fundamental Principles of SAM Formation on Metal Surfaces
The formation of SAMs is a complex process driven by the chemical affinity between the adsorbate molecules and the substrate. uh.edu The process typically involves the chemisorption of "head groups" onto the substrate, followed by the slower organization of the "tail groups." wikipedia.org Initially, the molecules may form a disordered layer or a "lying down" phase on the surface. wikipedia.org Over time, these molecules arrange into a more ordered, close-packed structure. wikipedia.org
The formation of SAMs of Methyl 11-mercaptoundecanoate on metal surfaces, particularly gold, is initiated by the strong interaction between the sulfur-containing thiol headgroup (-SH) and the metal. diva-portal.orgresearchgate.net This interaction leads to the chemisorption of the molecule onto the surface. wikipedia.org The generally accepted mechanism involves the cleavage of the S-H bond, resulting in the formation of a thiolate species (R-S-) that covalently bonds to the metal surface. mdpi.comnih.gov This process is a key driving force for the self-assembly process. diva-portal.org The energy associated with the sulfur-gold bond is significant, on the order of 100 kJ/mol, which contributes to the stability of the resulting monolayer. wikipedia.org
There has been debate about whether the sulfur atom binds directly to the gold surface or to gold adatoms. By the 2010s, a consensus emerged that alkanethiols adsorb as thiolate species on gold ad-atoms that form on the Au(111) surface during the adsorption process. mdpi.com This adsorption involves the release of hydrogen from the thiol group, creating a strong sulfur-gold bond. mdpi.com
While the headgroup-substrate interaction is the primary driving force for SAM formation, lateral interactions between the adjacent adsorbed molecules are crucial for the ordering and stability of the monolayer. diva-portal.org These interactions include van der Waals forces between the long alkyl chains and, in some cases, hydrogen bonding between terminal functional groups. rsc.org
For this compound, the long (CH2)10 alkyl chains interact via van der Waals forces, promoting a close-packed and ordered arrangement of the molecules. diva-portal.org These interactions, though weaker than the headgroup-substrate bond, play a significant role in the final structure and organization of the SAM. diva-portal.org In contrast to molecules with terminal groups capable of strong hydrogen bonding, such as carboxylic acids, the ester terminal group (-COOCH3) of this compound primarily relies on weaker dipole-dipole and van der Waals interactions to influence the final monolayer structure. researchgate.net The absence of strong hydrogen bonding between the terminal ester groups can lead to a different molecular orientation compared to their carboxylic acid counterparts. researchgate.net
Structural Characterization of this compound SAMs
Studies using techniques like Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) have been employed to determine the orientation of this compound molecules within the SAM. researchgate.netresearchgate.net Research comparing SAMs of 11-mercaptoundecanoic acid (with a -COOH terminal group) and this compound (with a -COOCH3 terminal group) has revealed differences in their molecular orientation. researchgate.net
In the case of the carboxylic acid-terminated SAM, strong lateral hydrogen bonds between the -COOH groups lead to a more upright orientation of the molecules with respect to the surface. researchgate.net Conversely, the absence of these strong hydrogen bonds in this compound SAMs results in a more "flattened" or tilted orientation of the molecules. researchgate.net This difference in orientation is attributed to the dominance of van der Waals interactions between the aliphatic chains in the absence of stronger terminal group interactions. researchgate.net
Table 1: Comparison of Molecular Orientation in Alkanethiol SAMs
| Thiol | Terminal Group | Dominant Lateral Interaction | Resulting Molecular Orientation |
|---|---|---|---|
| 11-Mercaptoundecanoic Acid | -COOH | Hydrogen Bonding | More upright |
| This compound | -COOCH3 | van der Waals | More tilted/flattened |
The grafting density, or the number of molecules per unit area, is a critical parameter for characterizing SAMs. For this compound SAMs, the more tilted orientation of the molecules can lead to a lower grafting density compared to more upright SAMs. researchgate.net The homogeneity of the monolayer, meaning the uniformity of the molecular coverage, can be assessed using techniques like Atomic Force Microscopy (AFM). researchgate.netresearchgate.net Studies have shown that this compound can form homogeneous monolayers on gold surfaces without the formation of aggregates or islands. researchgate.net
The ordered arrangement of molecules in a SAM can lead to the formation of a two-dimensional crystalline structure. While detailed studies on the specific crystalline structure of this compound SAMs are less common than for their carboxylic acid counterparts, it is known that alkanethiols on gold can form well-defined structures. For instance, similar molecules like 11-mercaptoundecanoic acid have been shown to form a dense-packed monolayer with a (√3 x √3)R30° structure and a c(4 x 2) superlattice on Au(111). nih.gov It is expected that this compound would also form ordered structures, though the specific lattice parameters may differ due to the different terminal group interactions.
: Interfacial Properties
The spontaneous organization of molecules like this compound on a substrate forms a highly ordered molecular film, or SAM. The nature of the terminal group is a primary determinant of the SAM's surface properties and its interactions with the surrounding environment. matec-conferences.org The final ordered structure of these monolayers arises from a combination of factors: the anchoring of the sulfur atom to the gold surface, van der Waals interactions between the aliphatic chains, and the interactions between the terminal functional groups. researchgate.net
Wettability Investigations
Wettability, a key interfacial property, is directly influenced by the terminal functional group of the SAM. For SAMs terminated with non-polar groups like the methyl ester of this compound, the surface exhibits hydrophobic characteristics. In contrast, SAMs terminated with polar groups such as carboxylic acid (-COOH) or hydroxyl (-OH) are generally more hydrophilic. aip.orgharvard.edu
Investigations comparing this compound with its carboxylic acid analogue, 11-mercaptoundecanoic acid (MUA), show distinct differences in surface energy. researchgate.net The presence of the methyl group in the ester functionality leads to a more hydrophobic surface compared to the hydrogen-bond-donating carboxylic acid group. researchgate.netvt.edu While specific contact angle values for this compound are not always explicitly stated in comparative studies, the data for analogous systems provide a clear context. For instance, -CH₃ terminated SAMs typically show high water contact angles (e.g., ~115°), whereas -COOH and -OH terminated SAMs show much lower contact angles, indicating greater wettability. harvard.edunih.gov Studies have shown that upon esterification of a -COOH terminated SAM, which converts it to an ester-terminated surface, changes in wettability can be monitored using contact angle goniometry. researchgate.net
| Terminal Group | Typical Contact Angle (θH₂O) | Surface Character | Reference |
|---|---|---|---|
| -CH₃ (analogous to ester) | ~101°-117° | Hydrophobic | nih.gov |
| -COOH | <40° (often ~0°-25°) | Hydrophilic | nih.govresearchgate.net |
| -OH | <40° (often ~10°-20°) | Hydrophilic | harvard.edunih.gov |
Gas-Surface Energy Exchange and Accommodation Dynamics
The dynamics of energy transfer between a gas molecule and a SAM surface provide insight into the monolayer's physical properties, such as its rigidity and energy dissipation mechanisms. Studies employing molecular beams of argon (Ar) scattered from SAMs have shown that the terminal functionality plays a crucial role. vt.edunih.gov
When comparing SAMs of this compound (-COOCH₃) with those of 11-mercaptoundecanoic acid (-COOH), significant differences in energy accommodation are observed. vt.edunih.gov The -COOH terminated SAMs, which form a rigid, hydrogen-bonded network at the surface, tend to produce more impulsive (less energetic) scattering of Ar atoms and exhibit less thermal accommodation. vt.edunih.gov In contrast, the non-hydrogen-bonding -COOCH₃ terminated SAMs are less rigid, leading to more efficient energy transfer from the impinging gas atoms to the surface. vt.edu Long-chain methyl-terminated monolayers are particularly effective energy sinks, dissipating a large fraction of the collision energy. rsc.org For example, in collisions of 80 kJ/mol Ar with n-alkanethiol SAMs, molecular motions involving up to six methylene (B1212753) groups participate in the energy transfer dynamics. vt.edu
The similarities in energy transfer dynamics for Argon and CO₂ scattering from CH₃-terminated SAMs suggest that the internal degrees of freedom of the gas molecule play a minor role in the collision outcome under these conditions. rsc.org The primary factor is the ability of the SAM's terminal groups and underlying alkyl chains to absorb the kinetic energy of the incoming particle. vt.edursc.org
Stability of SAMs under Varied Conditions
The stability of a SAM is critical for its application and is influenced by factors like temperature and the chemical environment. Thermal desorption studies on the analogous 11-mercaptoundecanoic acid (MUA) SAM on gold show that the intact molecule desorbs at a temperature of 550 K (277 °C). nih.gov This indicates a strong interaction with the gold substrate. Desorption can also occur through the cracking of the S-C bond on the surface. nih.gov
The chemical nature of the terminal group also affects stability. Research indicates that for some alkanethiols, an increase in the hydrophilicity of the terminal group can lead to the formation of less stable and less ordered films. matec-conferences.org In aqueous environments, the stability of SAMs can be compromised over time. For example, -CH₃ and -COOH terminated SAMs have shown signs of molecular desorption after incubation in media for several days, as confirmed by atomic force microscopy (AFM) which revealed increased surface roughness. nih.gov The presence of acid in an ethanolic solution can also affect the monolayer; carboxylic acid groups can be converted into ethyl ester groups, a process that occurs much faster with strong acids like HCl compared to weaker acids like acetic acid. acs.org
Comparative Studies of SAMs with Different Terminal Functionalities
Comparing this compound with other alkanethiols, particularly its carboxylic acid counterpart, provides a deeper understanding of how the terminal group dictates the monolayer's properties.
Ester vs. Carboxylic Acid Terminated Alkanethiols
The primary difference between SAMs of this compound and 11-mercaptoundecanoic acid lies in the capacity for intermolecular hydrogen bonding. researchgate.netvt.edu The -COOH groups of MUA can form strong lateral hydrogen bonds with adjacent molecules. researchgate.net This interaction is absent in the -COOCH₃ terminated SAMs.
This difference in intermolecular interaction has profound structural and energetic consequences:
Molecular Orientation : The hydrogen bonding in MUA SAMs results in a more ordered and densely packed structure where the alkyl chains are oriented closer to the surface normal. researchgate.net In contrast, the chains in this compound SAMs are more tilted. researchgate.net
Surface Energy : As discussed in section 3.3.2, the hydrogen-bonded network in MUA SAMs creates a more rigid surface, leading to less efficient thermal accommodation compared to the ester-terminated SAMs. vt.edunih.gov
Spectroscopic Signatures : Infrared Reflection Absorption Spectroscopy (IRAS) can distinguish between the two. The vibrational modes of hydrogen-bonded COOH groups are sensitive indicators for the MUA SAM, while CH₂ wagging modes are more sensitive to the structure of the ester-terminated SAM. researchgate.netacs.org
Impact of Terminal Group on Adsorption and Structure
The terminal group is a key factor controlling the final structure and packing of the monolayer. The presence of bulky or highly polar groups can disrupt the ideal packing driven by the van der Waals forces between the alkyl chains. rsc.org
Replacing a terminal methyl group with a polar carboxylic acid group can significantly alter the tilt of the molecular chain with respect to the surface normal, with changes of over 10° being suggested. rsc.org Studies comparing 11-mercaptoundecanoic acid and this compound using Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) confirmed this effect. The results demonstrated an orientation closer to the normal for the acid thiol compared to the ester, which is attributed to the lateral hydrogen bonds established between adjacent -COOH functions. researchgate.net This leads to a more strongly packed and structurally ordered SAM for the carboxylic acid derivative. researchgate.net The less constrained nature of the ester groups in this compound results in a less ordered film. matec-conferences.orgresearchgate.net
| Property | This compound (-COOCH₃) SAM | 11-mercaptoundecanoic acid (-COOH) SAM | Reference |
|---|---|---|---|
| Dominant Intermolecular Interaction | Van der Waals | Hydrogen Bonding & Van der Waals | researchgate.net |
| Molecular Orientation (Tilt) | More tilted from surface normal | Closer to surface normal | researchgate.net |
| Structural Order | Less ordered | More ordered, strongly packed | matec-conferences.orgresearchgate.net |
| Surface Rigidity | Less rigid | More rigid | vt.edunih.gov |
Nanomaterial Functionalization and Hybrid Systems
Surface Modification of Inorganic Nanoparticles
The modification of inorganic nanoparticle surfaces is essential to control their stability, solubility, and biocompatibility. The thiol group of methyl 11-mercaptoundecanoate provides a reliable anchor to various metallic nanoparticles, while the long alkyl chain and terminal ester group dictate the new surface chemistry.
The functionalization of gold nanoparticles (AuNPs) and gold nanorods (AuNRs) with thiol-containing molecules is a well-established and widely used strategy. acs.org The strong, quasi-covalent bond between sulfur and gold atoms provides a stable foundation for creating a functional organic layer on the nanoparticle surface. nih.govnih.gov this compound readily forms self-assembled monolayers on gold, where the thiol group anchors the molecule to the surface, and the alkyl chains orient away from it. nih.govnih.gov
This modification is crucial for several reasons. Firstly, it replaces weaker stabilizing agents, such as citrate, which are often used during the synthesis of AuNPs, leading to enhanced stability. mdpi.comgoogle.com Secondly, the terminal methyl ester group modifies the surface properties of the gold nanoparticles, influencing their dispersibility in various solvents. Research has shown that the orientation of these ester-terminated SAMs can be influenced by intermolecular interactions, differing from acid-terminated thiols which may form hydrogen bonds. nih.gov This layer can also act as a protective barrier, preventing the nanoparticle core from undesired reactions. uwindsor.ca
| Nanomaterial | Binding Mechanism | Key Outcome of Functionalization | Reference |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Gold-Sulfur (Au-S) covalent bond | Formation of stable self-assembled monolayers (SAMs), enhanced colloidal stability, tunable surface chemistry. | nih.govgoogle.com |
| Gold Nanorods (AuNRs) | Gold-Sulfur (Au-S) covalent bond | Displacement of cytotoxic CTAB surfactants, improved biocompatibility, and stabilization for biomedical applications. | uwindsor.caresearchgate.net |
Similar to gold, silver nanoparticles (AgNPs) have a strong affinity for sulfur, making thiol-based ligands like this compound effective for surface modification. unlp.edu.arconicet.gov.ar The process involves capping the synthesized AgNPs with the thiol, which serves to control particle growth, prevent aggregation, and ensure long-term stability in colloidal solutions. unlp.edu.arsmolecule.com
The functionalization of AgNPs with a monolayer of this compound imparts a new surface character, which is critical for their application in areas like catalysis and sensing. The formation of a dense organic layer passivates the highly reactive silver surface, enhancing its chemical stability. By creating mixed monolayers with other thiols, the surface properties of the silver nanoparticles can be precisely tuned.
This compound has been employed to modify the surfaces of other inorganic nanoparticles, including titanium dioxide (TiO₂) and palladium (Pd). In biosensing applications, it has been used to immobilize TiO₂ nanoparticles on sensor surfaces, demonstrating its utility as a linker molecule for oxide-based materials. While the interaction is not as strong as the thiol-gold bond, it is sufficient for creating stable hybrid structures. The functionalization of TiO₂ is significant for its use in photocatalysis and biomedical devices.
The interaction between thiols and palladium surfaces is more complex than with gold. While thiols readily adsorb on palladium nanoparticles, the process can sometimes involve the scission of the sulfur-carbon bond, leading to the formation of palladium sulfide (B99878) at the interface. Despite this complexity, thiol-based molecules, including those with structures analogous to this compound, are used to stabilize Pd nanoparticles. This stabilization is vital for the use of Pd nanoparticles as catalysts in a wide range of chemical reactions, such as Suzuki and Heck coupling reactions. google.com
Direct functionalization of silica (B1680970) (SiO₂) nanoparticles with this compound is not straightforward due to the lack of a strong, direct affinity between silica and the thiol group. However, it can be incorporated into silica-based nanosystems through indirect methods. One common strategy is to use a silane (B1218182) coupling agent. The silica surface is first treated with an organosilane molecule that presents a functional group capable of reacting with the thiol or ester part of this compound.
Alternatively, this compound can be used to functionalize a metallic nanoparticle core (like gold or silver), which is then encapsulated with a silica shell. researchgate.net In this core-shell strategy, the closely related 11-mercaptoundecanoic acid (MUA) has been used as a linker molecule to prime the metal surface, making it compatible with the subsequent deposition of silica precursors like tetraethoxysilane (TEOS). researchgate.net This creates a well-defined structure where the properties of the metallic core are combined with the chemical stability and versatility of a silica shell.
Strategies for Ligand Exchange and Stabilization
Ligand exchange is a fundamental technique in nanoparticle synthesis and functionalization. It involves replacing the original, often weakly bound, capping agents from the nanoparticle synthesis (e.g., citrate, oleylamine, or cetyltrimethylammonium bromide - CTAB) with a new ligand that offers greater stability or desired functionality. This compound and its derivatives are ideal for this purpose due to the formation of a strong, stable bond between the thiol headgroup and the nanoparticle surface.
This process is crucial for transferring nanoparticles between different solvent phases (e.g., from an organic solvent to water) and for replacing potentially cytotoxic ligands like CTAB, which is particularly important for biomedical applications of gold nanorods. uwindsor.ca The successful exchange results in nanoparticles with enhanced colloidal and chemical stability, which is a prerequisite for their use in complex biological or chemical environments.
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a gold-standard strategy for improving the biocompatibility and circulation time of nanoparticles in biological systems. Conjugates of PEG with this compound or its parent acid have proven to be exceptionally effective for this purpose.
Specifically, α-methoxypoly(ethylene glycol)-ω-(11-mercaptoundecanoate) (PEGMUA) has been synthesized and used for the functionalization of gold nanoparticles and nanorods. uwindsor.ca Research has demonstrated that the C₁₀ alkylene spacer provided by the mercaptoundecanoate portion is critical. uwindsor.ca This spacer creates a hydrophobic inner region within the ligand layer, which promotes the formation of a densely packed and highly stable PEG shell. uwindsor.ca This contrasts with traditional PEG-thiols that lack such a long spacer and often result in less stable coatings. This enhanced stability is particularly important for gold nanorods, making the ligand exchange of the native CTAB surfactant more efficient and reliable, ultimately leading to safer and more effective nanomaterials for nanomedicine. uwindsor.ca
| Ligand | Key Structural Feature | Stabilization Efficacy | Reference |
|---|---|---|---|
| PEGMUA (α-methoxypoly(ethylene glycol)-ω-(11-mercaptoundecanoate)) | C₁₀ alkyl spacer between thiol and PEG chain | High colloidal and chemical stability; forms dense, protective layer. | uwindsor.ca |
| Typical PEG-Thiol (e.g., HS-PEG) | Short or no alkyl spacer | Lower stability against etching and aggregation compared to PEGMUA. | uwindsor.ca |
Enhancing Colloidal and Chemical Stability of Nanomaterials
The long-term performance and viability of nanomaterials in various applications are critically dependent on their colloidal and chemical stability. This compound plays a crucial role in this context by forming self-assembled monolayers (SAMs) on the surface of nanoparticles. smolecule.com The thiol group exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver, forming a dense and well-ordered protective layer. smolecule.com
This protective layer imparts stability through several mechanisms. Firstly, the long alkyl chains of the this compound molecules create a steric barrier that prevents the nanoparticles from aggregating due to van der Waals forces. nih.gov This is particularly important in biological media, where high salt concentrations can neutralize surface charges and lead to particle aggregation. nih.gov Research has shown that nanoparticles stabilized with alkanethiol ligands, like this compound, exhibit enhanced colloidal stability. frontiersin.org
Secondly, the SAM passivates the nanoparticle surface, protecting it from chemical degradation or oxidation. This is crucial for maintaining the unique optical and electronic properties of the nanomaterials over time. Studies on gold nanoparticles have demonstrated that mixed ligand layers incorporating derivatives of 11-mercaptoundecanoic acid lead to conjugates with very high colloidal and chemical stability. acs.orgresearchgate.net The presence of the alkylene spacer in these ligands is a key feature for achieving this enhanced stability. acs.orgresearchgate.net
Table 1: Impact of this compound on Nanoparticle Stability
| Nanomaterial | Stabilization Mechanism | Observed Outcome | Reference |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Formation of a mixed ligand layer with PEGMUA | High colloidal and chemical stability | acs.orgresearchgate.net |
| Silver Nanoparticles (AgNPs) | Formation of a mixed bimolecular surface ligand layer | Enhanced colloidal stability during bioconjugation | researchgate.netresearchgate.net |
| Palladium Nanoparticles (PdNPs) | Capping with alkanethiolate ligands | Improved colloidal stability for catalytic reactions | frontiersin.org |
Covalent Bonding Strategies for Nanoparticle Integration
Beyond providing stability, the functional groups of this compound offer handles for covalent bonding, enabling the integration of nanoparticles into larger systems and matrices. The terminal methyl ester group can be readily hydrolyzed to a carboxylic acid, which can then be activated for amide bond formation with amine-containing molecules or surfaces. researchgate.net
This covalent attachment is a robust method for creating stable nanoparticle-polymer composites and for anchoring nanoparticles to specific locations on a substrate. For instance, silver nanoparticles stabilized with 11-mercaptoundecanoate anions have been covalently bonded into an epoxy network. conicet.gov.arresearchgate.net In this process, the carboxylate groups were first esterified to generate hydroxyl functionalities, which then participated in chain transfer reactions during the polymerization of the epoxy resin, leading to the covalent incorporation of the nanoparticles into the polymer matrix. conicet.gov.arresearchgate.net This covalent linkage enhances the thermal and mechanical properties of the resulting nanocomposite. researchgate.net
This strategy of using the terminal functional group for covalent linkage is a versatile approach for creating a wide range of functional materials where the unique properties of the nanoparticles are combined with the processability and functionality of a host matrix.
Development of Organic-Inorganic Hybrid Nanomaterials
The ability to combine organic and inorganic components at the nanoscale opens up possibilities for creating novel hybrid materials with synergistic properties. This compound serves as a key building block in the development of such materials.
Integration into Polymeric Micelles for Functional Applications
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. who.intsciopen.com They consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs or imaging agents, and a hydrophilic shell that provides stability and biocompatibility. sciopen.comnih.gov
While direct research on the integration of this compound into polymeric micelles is not extensively detailed in the provided search results, the principles of its surface functionalization can be applied to this area. For instance, nanoparticles functionalized with this compound could be encapsulated within the hydrophobic core of a polymeric micelle. The ester group could also be modified to attach to the polymer chains, thereby integrating the nanoparticle into the micellar structure. This approach could lead to the development of multifunctional micelles for targeted drug delivery and diagnostics, where the nanoparticle component provides imaging or therapeutic capabilities.
Formation of Nanoparticle Films and Membranes
The self-assembly of nanoparticles functionalized with ligands like this compound can be extended to the fabrication of two-dimensional films and freestanding membranes. uni-hamburg.de These structures are formed by the controlled deposition of a colloidal solution of the functionalized nanoparticles onto a substrate. uni-hamburg.de The inter-particle interactions, mediated by the ligand shell, are crucial for the mechanical integrity and properties of the resulting film.
For example, gold nanoparticle films have been created using ligands such as α-methoxypoly(ethylene glycol)-ω-(11-mercaptoundecanoate). uni-hamburg.de The thickness and properties of these films can be precisely controlled by the deposition technique. uni-hamburg.de Such films have potential applications as chemiresistors for vapor sensing, where the electrical resistance of the film changes upon exposure to specific chemical vapors. uni-hamburg.de The functional groups on the ligands can be tailored to enhance the sensitivity and selectivity of the sensor. Furthermore, these nanoparticle films can be detached from the substrate to form freestanding membranes, which have potential applications in filtration, catalysis, and as flexible electronic components. uni-hamburg.de
Table 2: Research Findings on this compound in Hybrid Nanomaterials
| Application Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Covalent Integration | Silver nanoparticles stabilized with 11-mercaptoundecanoate can be covalently bonded into an epoxy network. | Enhances thermal and mechanical properties of nanocomposites. | conicet.gov.arresearchgate.net |
| Nanoparticle Films | Gold nanoparticle films fabricated with related mercapto-ligands exhibit chemiresistive properties. | Potential for developing sensitive and selective vapor sensors. | uni-hamburg.de |
| Freestanding Membranes | Freestanding membranes can be fabricated from functionalized gold nanoparticle films. | Opens avenues for applications in filtration and flexible electronics. | uni-hamburg.de |
This compound is a valuable and versatile chemical compound in the field of nanotechnology. Its ability to stabilize nanoparticles, facilitate their covalent integration into larger systems, and contribute to the formation of advanced organic-inorganic hybrid materials underscores its importance in developing next-generation nanomaterials with tailored properties and functionalities. Further research into its applications will likely continue to expand the horizons of what is possible in areas ranging from materials science to biomedical engineering.
Applications in Biosensing and Bio Interactions
Design of Biosensors for Biomolecule Detection
The ability of Methyl 11-mercaptoundecanoate to form stable and organized monolayers is crucial for the design of advanced biosensors. smolecule.com These sensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. In this context, the monolayer acts as a versatile platform for immobilizing biorecognition molecules or as a functional layer that directly participates in the sensing mechanism. nih.govnih.gov The use of such monolayers can lead to significant signal amplification and higher sensitivity in the detection and quantification of biomolecules. nih.gov
This compound is utilized in creating sensor surfaces for the detection of proteins and, notably, phosphoproteins. smolecule.com Its self-assembling properties are key to constructing these sensitive devices. smolecule.com Research has demonstrated its use in quartz crystal microbalance (QCM) sensors, which are mass-sensitive devices that can detect minute changes in mass on their surface. smolecule.commdpi.com
In a specific application, a related compound, 11-mercaptoundecanoic acid (MUA), was used to form a SAM on a gold electrode. This layer served as a carrier for immobilizing aminated titanium dioxide (NH₂-TiO₂) nanoparticles. nih.gov The TiO₂ nanoparticles have a high affinity for phosphate (B84403) groups, enabling the selective and rapid capture of phosphoproteins. smolecule.comnih.gov This interaction causes a measurable frequency shift in the QCM sensor, which correlates to the concentration of the phosphoprotein. nih.gov
Table 1: Research Findings on a QCM Sensor for Phosphoprotein Detection
| Parameter | Finding | Reference |
|---|---|---|
| Sensor Component | 11-mercaptoundecanoic acid (MUA) SAM | nih.gov |
| Recognition Element | Aminated nano-titanium dioxide (NH₂-TiO₂) | nih.gov |
| Target Analyte | Phosphoproteins (e.g., α-casein) | nih.gov |
| Detection Principle | Quartz Crystal Microbalance (QCM) | nih.gov |
| Detection Time | Within 5 minutes | nih.gov |
| Limit of Detection | 5.3 × 10⁻⁶ mg/mL | nih.gov |
This methodology highlights how the foundational SAM layer, which can be formed by molecules like this compound, is critical for building more complex sensor architectures capable of highly specific biomolecule detection. smolecule.com
The effective detection of specific biomolecules like proteins is a cornerstone of modern diagnostic tools. smolecule.com The unique properties of this compound facilitate its use in developing these advanced diagnostics. smolecule.com By creating stable and reliable sensor surfaces, it helps in the detection of proteins that may serve as biomarkers for various conditions. smolecule.com For instance, the compound's ability to interact with proteins has been explored in the context of viral infections, such as HIV-1, by acting as a component in fluorescence-based probes. smolecule.com The development of biosensors based on this compound is a critical step toward creating tools for rapid and sensitive analysis in clinical and food safety settings. smolecule.comnih.gov
Biofunctionalized Surfaces for Cellular Interfaces
The interaction between a material's surface and biological cells is a complex and dynamic process that is central to tissue engineering and the design of biomedical implants. plos.orgnih.gov this compound is used to create biofunctionalized surfaces that can influence and direct cellular behavior. smolecule.com The chemical functionality presented by the monolayer—in this case, the methyl group—plays a key role in mediating these interactions. plos.orgnih.gov
This compound is employed to create bioactive surfaces that are valuable in tissue engineering for promoting cell adhesion and growth. smolecule.com Cellular adhesion is a fundamental process for the survival and function of many cell types, including those essential for tissue regeneration like osteoblasts and epithelial cells. encyclopedia.pubmdpi.com The surface properties of a material can significantly influence the attachment of cells. By forming a SAM, this compound can modify a material's surface to make it more conducive to cellular attachment, which is a prerequisite for subsequent cell proliferation and differentiation. smolecule.commdpi.com
When a material is introduced into a biological environment, its surface is immediately coated with proteins from the surrounding fluid. The composition and conformation of this adsorbed protein layer directly influence subsequent cellular responses. core.ac.uk The surface chemistry of the material is a key parameter that dictates how proteins are adsorbed and organized. plos.orgnih.gov
Studies using mixed self-assembled monolayers of alkanethiols terminated with hydroxyl (-OH) and methyl (-CH₃) groups have provided significant insights into this process. The methyl-terminated surfaces, similar to the interface presented by a this compound SAM, have a distinct effect on protein remodeling.
Table 2: Influence of Surface Chemistry on Cell-Material Interactions
| Surface Property | Observation | Significance | Reference |
|---|---|---|---|
| Protein Adsorption | Modulates the density and conformation of adsorbed fibronectin (FN). | The arrangement of FN on the surface affects how cells will bind and respond. | plos.orgnih.gov |
| Cell Adhesion | Influences the formation of focal adhesions and integrin expression. | Determines the strength and nature of the initial cell attachment. | plos.orgnih.gov |
| Matrix Reorganization | Cells rearrange adsorbed proteins in a surface-dependent manner. | This cellular activity is a key part of building an extracellular matrix (ECM). | plos.orgnih.gov |
| Matrix Degradation | Surface chemistry can trigger proteolytic pathways in cells via matrix metalloproteinases (MMPs). | Demonstrates that the underlying surface can direct long-term cellular processes like ECM remodeling. | plos.orgnih.gov |
Research shows that the ratio of methyl to hydroxyl groups on a surface modulates fibronectin adsorption, subsequent cell adhesion, and matrix organization. plos.org Furthermore, the surface chemistry can act as an external trigger for proteolytic pathways, influencing how cells degrade and remodel the extracellular matrix. plos.orgnih.gov This demonstrates the profound influence that a precisely defined chemical surface, such as one created with this compound, can have on complex cellular behaviors at the bio-interface.
Chemical Reactivity and Polymer Science
Role as Chain Transfer Agents in Polymerization Reactions
When introduced into this system, methyl 11-mercaptoundecanoate acts to regulate the polymer chain length. The amount of the chain transfer agent is carefully controlled, typically ranging from 0.01% to 5% by weight relative to the total weight of the emulsion. google.com The reaction is generally carried out at atmospheric pressure and temperatures between 0°C and 100°C. google.com The presence of the CTA allows for the production of copolymers with desired molecular weights, which is a critical factor for the final application of the polymer. google.com
The intrinsic properties of a polymer, such as viscosity and mechanical strength, are highly dependent on its molar mass and the distribution of that mass (polydispersity). google.comsolubilityofthings.com By regulating the growth of polymer chains, this compound significantly influences these macroscopic properties.
The primary effect of using this CTA is a reduction in the polymer's molar mass. google.com As a general rule, polymers with lower molar mass and a narrower molecular weight distribution exhibit lower viscosity in both solution and molten states. google.com This is a highly desirable characteristic for applications that involve polymer processing, such as injection molding or extrusion, where lower viscosity facilitates easier handling and shaping of the material. google.com For instance, in the emulsion copolymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA), the addition of a chain transfer agent leads to a notable decrease in the number-average molecular weight of the resulting polymer. nih.gov
Table 1: Effect of Chain Transfer Agent on Polymer Properties
| Property | Without Chain Transfer Agent | With this compound | Rationale |
|---|---|---|---|
| Molecular Weight (Mw) | High | Reduced | The CTA terminates growing polymer chains, leading to shorter average chain lengths. google.com |
| Polydispersity Index (PDI) | Broad | Narrower | The CTA promotes the formation of polymers with a more uniform chain length. sco-sakai-chem.comgoogle.com |
| Viscosity | High | Low | Lower molecular weight and narrower PDI result in reduced entanglement and easier flow. google.com |
| Processability | More Difficult | Improved | Lower viscosity is advantageous for forming applications like injection molding and extrusion. google.com |
Formation of Polythioesters and Related Polymers
Polythioesters are a class of polymers characterized by thioester linkages (-S-C(=O)-) in their backbone. These materials are of interest due to their unique thermal and mechanical properties, which often differ from their polyester (B1180765) analogues. acs.org 11-Mercaptoundecanoic acid, the parent acid of this compound, is a key monomer for synthesizing aliphatic polythioesters. researchgate.netacs.orgnih.gov
Poly(11-mercaptoundecanoate) can be synthesized via the direct polycondensation of 11-mercaptoundecanoic acid. acs.orgnih.gov In this reaction, the carboxyl group of one monomer reacts with the thiol group of another, eliminating a molecule of water to form a thioester bond. This process can be effectively catalyzed by enzymes, particularly lipase (B570770). acs.orgnih.gov For example, using immobilized lipase from Candida antarctica (lipase CA) in bulk at 110°C for 48 hours can produce poly(11-mercaptoundecanoate) with a weight-average molecular weight (Mw) of up to 34,000 g/mol in high yield. researchgate.netacs.orgnih.gov The use of a water absorbent, such as molecular sieves, is crucial to drive the reaction toward polymer formation. acs.org The resulting poly(11-mercaptoundecanoate) exhibits a melting temperature (Tm) of 104.5°C, which is approximately 20°C higher than its corresponding polyoxyester, poly(11-hydroxyundecanoate). researchgate.netacs.org
An alternative route to high molecular weight polythioesters involves the ring-opening polymerization (ROP) of cyclic oligomers. acs.orgnih.gov The linear poly(11-mercaptoundecanoate) obtained from direct polycondensation can be transformed by lipase in a dilute solution into cyclic oligomers, primarily consisting of the dimer. acs.orgnih.gov These cyclic thioester oligomers can then undergo ring-opening polymerization, also catalyzed by lipase, to regenerate the linear high molecular weight polythioester. acs.orgnih.gov This cycle of polymerization, depolymerization to cyclic monomers, and subsequent repolymerization represents a potential pathway for sustainable chemical recycling of the polymer. acs.orgnih.gov The ROP of thiolactones can also be achieved using organocatalysts or anionic initiators. acs.orguri.edu
Enzymatic polymerization has emerged as a green and sustainable alternative to traditional chemical catalysis. nih.govmdpi.com The use of enzymes, such as lipases, allows for reactions to occur under milder conditions and can offer high selectivity, avoiding side reactions that may occur with conventional catalysts. nih.govmdpi.com The synthesis of poly(11-mercaptoundecanoate) using lipase CA is a prime example of this approach. researchgate.netacs.org This biocatalytic method not only facilitates the direct polycondensation of 11-mercaptoundecanoic acid but also enables the controlled polymerization of its cyclic oligomers. acs.orgnih.govcapes.gov.br This enzymatic route is significant because it provides a pathway to high-performance bioplastics that can be part of a sustainable lifecycle, including enzymatic degradation and recycling. researchgate.net
Table 2: Research Findings on Poly(11-mercaptoundecanoate) Synthesis
| Synthesis Method | Catalyst/Conditions | Resulting Polymer | Key Findings | Reference |
|---|---|---|---|---|
| Direct Polycondensation | Immobilized Lipase CA, 110°C, 48h, in bulk with molecular sieves | Poly(11-mercaptoundecanoate) | Achieved high yield with Mw of 34,000 g/mol. Melting point (Tm) was 104.5°C. | researchgate.net, acs.org, nih.gov |
| Depolymerization | Lipase in dilute n-nonane solution | Cyclic oligomers of 11-mercaptoundecanoic acid (mainly dimer) | Demonstrates the ability to break down the polymer into recyclable monomers. | acs.org |
| Ring-Opening Polymerization | Lipase | High molecular weight Poly(11-mercaptoundecanoate) | Cyclic oligomers can be readily repolymerized, offering a sustainable chemical recycling route. | acs.org, nih.gov |
Advanced Spectroscopic and Microscopic Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of Methyl 11-mercaptoundecanoate, offering detailed information about its chemical structure, conformation, and orientation when adsorbed onto a substrate.
Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive technique for studying the structure and orientation of thin molecular films on reflective surfaces like gold. columbia.eduaps.orgnih.gov By modulating the polarization of the incident infrared beam and analyzing the differential reflection of p- and s-polarized light, PM-IRRAS can effectively distinguish the vibrational signals of the monolayer from background interference. nih.gov
Research on self-assembled monolayers of this compound on gold surfaces using PM-IRRAS has provided significant insights into the orientation of the alkyl chains. The technique allows for the comparison between the spectrum of the monolayer and the bulk isotropic spectrum of the compound, revealing changes in band intensities that are indicative of molecular ordering and orientation.
The table below summarizes the prominent vibrational bands of this compound as observed in PM-IRRAS studies of its SAM on a gold substrate.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~2920 | νₐ(CH₂) | Asymmetric stretching of methylene (B1212753) groups in the alkyl chain. |
| ~2850 | νₛ(CH₂) | Symmetric stretching of methylene groups in the alkyl chain. |
| ~1740 | ν(C=O) | Stretching vibration of the carbonyl group in the ester functionality. |
| ~1465 | δ(CH₂) | Scissoring deformation of the methylene groups. |
| ~1170 | ν(C-O) | Stretching vibration of the carbon-oxygen single bond in the ester group. |
Fourier-Transform Infrared Spectroscopy (FTIR) is another powerful vibrational spectroscopy technique used to characterize this compound. When used in attenuated total reflectance (ATR) mode or as a bulk sample measurement, FTIR provides a characteristic fingerprint of the molecule's functional groups. mpg.de
For this compound, the FTIR spectrum is dominated by absorptions corresponding to the vibrations of its long alkyl chain and the terminal ester group. The absence of a broad O-H stretching band, which is characteristic of the corresponding carboxylic acid, and the presence of strong C=O and C-O stretching bands are key identifiers for this compound.
Studies involving gold nanoparticles functionalized with mercapto-compounds have utilized FTIR to confirm the binding of the thiol group to the gold surface. This is often inferred by the disappearance of the S-H stretching vibration, which is typically found around 2550 cm⁻¹.
The following table details the characteristic FTIR absorption bands for this compound. mpg.de
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 2928 | Asymmetric C-H Stretch | Methylene (CH₂) |
| 2847 | Symmetric C-H Stretch | Methylene (CH₂) |
| 1735-1750 | C=O Stretch | Ester |
| 1460-1470 | C-H Bend | Methylene (CH₂) |
| 1150-1250 | C-O Stretch | Ester |
Surface Sensitive Techniques
Surface sensitive techniques are indispensable for characterizing the elemental composition, topography, and molecular arrangement of this compound monolayers.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to self-assembled monolayers of this compound on a gold substrate, XPS provides direct evidence of the covalent attachment of the thiol group to the gold surface.
The high-resolution XPS spectrum of the S 2p region is particularly informative. For a this compound SAM on gold, the S 2p peak typically appears at a binding energy of around 162 eV. This value is characteristic of a thiolate species bonded to a gold surface (Au-S) and is significantly shifted from the binding energy of a free thiol (S-H), which is observed at higher binding energies (around 164 eV). nih.gov This confirms the chemical nature of the self-assembly process, which involves the cleavage of the S-H bond and the formation of a gold-sulfur bond.
XPS can also be used to analyze the C 1s and O 1s regions of the spectrum, providing further confirmation of the presence and integrity of the ester-terminated alkyl chain on the surface.
The table below presents typical binding energies observed in the XPS analysis of a this compound SAM on gold. nih.govmdpi.com
| Element | Core Level | Binding Energy (eV) | Inferred Chemical State |
| Sulfur | S 2p | ~162.0 | Gold-thiolate (Au-S) |
| Carbon | C 1s | ~285.0 | Alkyl chain (C-C, C-H) |
| Carbon | C 1s | ~289.0 | Carboxylate carbon (O=C-O) |
| Oxygen | O 1s | ~532.0 | Ester oxygen (C=O, C-O) |
| Gold | Au 4f | ~84.0 | Metallic gold (Au⁰) |
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides high-resolution, three-dimensional images of a sample surface. In the context of this compound, AFM is used to visualize the topography and homogeneity of self-assembled monolayers on substrates like gold. mdpi.com
AFM studies of alkanethiol SAMs on gold typically reveal large, flat terraces characteristic of the underlying gold substrate, covered by a uniform molecular film. The presence of the SAM can be confirmed by measuring the thickness of the layer, often through imaging areas where the monolayer has been deliberately removed or at the edges of the film.
Scanning Tunneling Microscopy (STM) is another powerful scanning probe technique that can image surfaces at the atomic level. Unlike AFM, STM relies on the quantum mechanical tunneling of electrons between a sharp conductive tip and the sample surface. This makes it particularly well-suited for studying the molecular arrangement of alkanethiol SAMs on conductive substrates like gold.
While high-resolution STM images specifically for this compound are not widely available, extensive research on similar long-chain alkanethiols on Au(111) provides a clear picture of the expected structure. STM studies have revealed that these molecules form highly ordered, two-dimensional crystalline domains on the gold surface. The molecules typically adopt a tilted, all-trans conformation of the alkyl chain to maximize van der Waals interactions between adjacent molecules.
STM can also visualize various surface features and defects within the monolayer, such as:
Domain Boundaries: The interfaces between different ordered domains of the SAM.
Vacancy Islands: Depressions in the gold substrate that are one atom deep, often formed during the self-assembly process.
Molecular Defects: Individual missing molecules or disordered regions within a domain.
For a this compound SAM, STM would be expected to show a close-packed structure, likely with a hexagonal lattice, similar to other alkanethiols. The terminal ester groups would form the outer surface of the monolayer, and their arrangement would be influenced by the packing of the underlying alkyl chains.
Electrochemical Characterization of Modified Surfaces
The electrochemical behavior of surfaces modified with this compound self-assembled monolayers (SAMs) provides critical insights into the quality, packing, and barrier properties of the organic layer. Techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for probing the integrity and electron transfer characteristics of these modified interfaces.
Cyclic Voltammetry (CV)
Cyclic Voltammetry is a versatile electrochemical technique used to investigate the properties of self-assembled monolayers on electrode surfaces. The method involves scanning the potential of an electrode, which is coated with the SAM, and measuring the resulting current. For surfaces modified with this compound, CV is typically employed to assess the packing density and the presence of defects within the monolayer.
A key application of CV in this context is the study of the blocking behavior of the SAM towards a redox-active species in the electrolyte solution, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻). In an ideal, defect-free monolayer, the long alkyl chains of the this compound molecules form a tightly packed, insulating barrier that prevents the redox probe from reaching the electrode surface and undergoing electron transfer. This results in a significant suppression of the characteristic oxidation and reduction peaks in the cyclic voltammogram compared to a bare, unmodified electrode.
The degree of suppression of the faradaic current is indicative of the quality of the SAM. A well-ordered, densely packed monolayer will exhibit a nearly flat CV response, whereas a poorly formed or disordered layer with pinholes and defects will allow some penetration of the redox probe, leading to measurable, albeit attenuated, redox peaks.
Another important aspect that can be studied with CV is the reductive desorption of the thiol monolayer from the gold surface. By scanning the potential to sufficiently negative values, the Au-S bond can be reductively cleaved, causing the this compound molecules to be desorbed from the surface. This process gives rise to a characteristic peak in the voltammogram, and the potential at which this peak occurs can provide information about the stability and organization of the SAM.
Table 1: Representative Cyclic Voltammetry Data for a this compound Monolayer on Gold in the Presence of a Redox Probe
| Parameter | Bare Gold Electrode | Gold Electrode with this compound SAM |
| Anodic Peak Potential (Epa) | ~ +0.25 V | Not well-defined |
| Cathodic Peak Potential (Epc) | ~ +0.19 V | Not well-defined |
| Peak Separation (ΔEp) | ~ 60 mV | Not applicable |
| Anodic Peak Current (Ipa) | High | Significantly suppressed |
| Cathodic Peak Current (Ipc) | High | Significantly suppressed |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions such as the concentration of the redox probe, the scan rate, and the quality of the self-assembled monolayer.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique that provides detailed information about the interfacial properties of modified electrodes. By applying a small amplitude AC potential over a range of frequencies, EIS can model the interface as an equivalent electrical circuit, allowing for the quantification of properties such as charge transfer resistance and double-layer capacitance.
When a gold electrode is modified with a this compound SAM, the monolayer acts as a dielectric layer, hindering the transfer of charge between the electrode and the electrolyte. This is reflected in the impedance spectrum, typically represented as a Nyquist plot.
For a bare gold electrode in the presence of a redox probe, the Nyquist plot often shows a small semicircle at high frequencies, corresponding to a low charge transfer resistance (Rct), followed by a straight line at low frequencies, indicative of diffusion-limited processes. In contrast, for a well-formed this compound SAM, the Nyquist plot is characterized by a much larger semicircle. The diameter of this semicircle corresponds to the charge transfer resistance, and a larger diameter signifies a greater inhibition of the electron transfer process, indicating a more compact and defect-free monolayer.
The capacitance of the electrical double layer (Cdl) at the electrode-electrolyte interface is also significantly affected by the presence of the SAM. A densely packed monolayer increases the distance between the electrode surface and the ions in the electrolyte, leading to a decrease in the double-layer capacitance compared to a bare electrode. This change in capacitance can be used to estimate the thickness and dielectric properties of the organic film.
The absence of hydrogen bonding capabilities in the terminal methyl ester group of this compound, as compared to its carboxylic acid counterpart (11-mercaptoundecanoic acid), can influence the packing density and, consequently, the electrochemical barrier properties of the SAM. EIS is a sensitive technique to probe these subtle differences in monolayer structure.
Table 2: Representative Electrochemical Impedance Spectroscopy Data for a this compound Monolayer on Gold
| Parameter | Bare Gold Electrode | Gold Electrode with this compound SAM |
| Charge Transfer Resistance (Rct) | Low (e.g., < 1 kΩ·cm²) | High (e.g., > 100 kΩ·cm²) |
| Double-Layer Capacitance (Cdl) | High (e.g., ~20 µF/cm²) | Low (e.g., ~1-2 µF/cm²) |
| Nyquist Plot Feature | Small semicircle | Large semicircle |
Note: The values provided are for illustrative purposes and are highly dependent on the experimental setup, including the electrolyte composition and the quality of the monolayer.
Computational and Theoretical Studies
Modeling of Molecular Structure and Conformation
The foundation of any molecular simulation is an accurate model of the individual molecule's structure and conformational possibilities. For Methyl 11-mercaptoundecanoate, this involves determining its most stable three-dimensional shapes and the energy barriers between them.
Molecular Mechanics (MM) and Force Fields: A common approach for modeling flexible molecules like this compound is molecular mechanics. This method uses a force field, which is a set of parameters and equations that describe the potential energy of the molecule based on the positions of its atoms. The energy is calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Force fields like GROMOS are often parameterized and validated by comparing computed intermolecular energies against higher-level Quantum Mechanics (QM) calculations to ensure accuracy. researchgate.net
Quantum Mechanics (QM) Methods: For higher accuracy, particularly concerning electronic properties and reaction pathways, QM methods like Density Functional Theory (DFT) are employed. researchgate.net DFT calculations can be used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties that are crucial for understanding reactivity. mdpi.com For example, the B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory for such calculations. mdpi.com
Conformational Analysis: The long alkyl chain of this compound allows for significant conformational flexibility. Computational techniques such as high-temperature molecular dynamics or systematic searches are used to explore the potential energy surface and identify low-energy conformers. nih.gov In the context of self-assembly, the most relevant conformation is often an extended, all-trans alkyl chain, which facilitates dense packing in a monolayer.
Simulations of Self-Assembled Monolayer Formation and Dynamics
Molecular Dynamics (MD) simulations are a cornerstone for studying the spontaneous organization of this compound molecules into Self-Assembled Monolayers (SAMs) on a gold surface. These simulations model the behavior of a large number of molecules over time, providing a detailed picture of the assembly process.
The simulation setup typically includes:
A Substrate: A slab of gold atoms, often representing the Au(111) crystal face, which is known for its well-defined surface structure.
Thiol Molecules: A collection of this compound molecules, initially placed in random positions and orientations near the gold surface.
Solvent: An explicit solvent, such as ethanol (B145695) or water, to mimic experimental conditions, although some simulations are performed in a vacuum to focus on fundamental interactions.
The simulation tracks the trajectories of all atoms as the thiol molecules approach the gold surface, the sulfur headgroups chemisorb, and the alkyl chains organize to maximize van der Waals interactions. These simulations reveal that the formation process is dynamic, involving initial adsorption followed by a slower reorganization phase where molecules adjust their positions to form a more ordered, densely packed layer. researchgate.net
Theoretical Insights into Chemical Reactivity and Intermolecular Interactions
Theoretical studies provide a fundamental understanding of the chemical nature of this compound, from the reactivity of its functional groups to the subtle forces governing its interactions with other molecules.
Chemical Reactivity: The reactivity of the molecule is dominated by its thiol (-SH) group. DFT calculations can be used to compute the S-H Bond Dissociation Energy (BDE), which is a key indicator of its ability to participate in radical reactions, for instance, through a Hydrogen Atom Transfer (HAT) mechanism. nih.gov The ester group (-COOCH₃) is generally less reactive but can undergo hydrolysis under specific conditions. Computational methods can model the reaction pathways and energy barriers for such transformations.
Intermolecular Interactions: The assembly and stability of SAMs are governed by a balance of intermolecular forces. nih.gov
Chemisorption: The strong, covalent-like bond between the sulfur atom and the gold surface (Au-S) is the primary anchoring interaction.
Van der Waals Forces: These attractive forces between the long alkyl chains are crucial for the ordering and stability of the monolayer.
Dipole-Dipole Interactions: The ester terminal group introduces a dipole moment, leading to electrostatic interactions that can influence the packing and surface properties of the SAM.
Hydrogen Bonding: While the thiol S-H group can act as a weak hydrogen bond donor, this interaction is generally less significant than the van der Waals forces within a densely packed monolayer.
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to decompose the total interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion (which corresponds to van der Waals forces). nih.gov This provides detailed insight into the nature of the forces at play.
| Interaction Type | Typical Energy (kcal/mol) | Relevant Part of Molecule |
|---|---|---|
| C-H···π bonds | ~1 | Alkyl Chain (in specific environments) |
| Anion-π interactions | <1 | Ester Group (with anionic species) |
| Cation-π interactions | 2-4 | Ester Group (with cationic species) |
This table provides general energy ranges for different types of noncovalent interactions as described in computational chemistry literature. nih.gov The specific values for this compound would require dedicated calculations.
Prediction of Surface Properties and Molecular Orientation
A key outcome of computational modeling, particularly MD simulations, is the prediction of the collective structure and orientation of molecules within the SAM, which in turn determine the macroscopic properties of the surface.
Molecular Orientation: Simulations predict the average tilt angle of the alkyl chains with respect to the surface normal. For long-chain alkanethiols on gold, this angle is typically around 30°. This tilt allows for optimal van der Waals interactions between adjacent chains, a phenomenon known as interdigitation. The orientation of the terminal ester group is also critical as it dictates the chemical functionality presented at the surface.
Surface Packing and Order: Simulations can quantify the packing density and degree of order within the monolayer. The radial distribution function, for example, can be calculated to analyze the spacing and arrangement of the molecules on the surface. Studies on analogous long-chain thiols show that they form a well-ordered hexagonal lattice on the Au(111) surface.
Predicting Surface Properties: By providing a detailed atomistic model of the SAM surface, simulations can be used to predict properties such as:
Surface Energy: The nature and orientation of the terminal ester groups determine the surface's free energy and its wettability (hydrophilicity/hydrophobicity).
Interfacial Potential: The array of dipoles from the ester groups creates an electrostatic potential at the surface that can influence the adsorption of other molecules.
These theoretical predictions are vital for designing surfaces with specific chemical and physical properties for applications in sensors, electronics, and biocompatible materials.
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Sustainable Methodologies
The synthesis of Methyl 11-mercaptoundecanoate and related long-chain functionalized thiols is undergoing a transformation toward more sustainable and efficient methods. Future research is focused on moving away from traditional multi-step, often harsh, chemical syntheses to greener alternatives.
Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis, particularly using enzymes like lipases, is a promising avenue for the synthesis of specialty esters. Research into the enzymatic synthesis of thioesters and polyesters bearing free mercapto groups is paving the way for milder and more selective production methods. mdpi.comresearchgate.netmdpi.com Lipase-catalyzed esterification or transesterification reactions can be performed under solvent-free conditions or in green solvents, significantly reducing environmental impact. mdpi.com A key research direction is the development of immobilized enzyme systems in continuous-flow microreactors, which can enhance efficiency, reduce reaction times, and improve process safety and costs. mdpi.com
Green Chemistry Approaches: The principles of green chemistry are being applied to develop novel synthetic pathways. This includes the use of organocatalysis for the functionalization of molecules with thiols under mild, metal-free conditions. nih.gov Thiol-ene "click" chemistry, a highly efficient and specific reaction, offers a scalable method for grafting thiol functionalities onto various backbones, which could be adapted for the synthesis of precursors to this compound. researchgate.netacs.org These methods minimize waste, avoid hazardous reagents, and often proceed with high atom economy.
| Synthetic Methodology | Key Advantages | Future Research Focus |
| Traditional Chemical Synthesis | Well-established, high yield | Reduction of harsh reagents and waste streams |
| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts | Enzyme stability, substrate scope, process scalability |
| Continuous-Flow Microreactors | Reduced reaction time, improved safety, high efficiency | Catalyst immobilization, integration with green solvents |
| Thiol-ene Click Chemistry | High efficiency, mild conditions, high specificity | Development of novel photoinitiators, broader substrate application |
Advanced Architectures in SAMs and Hybrid Nanomaterials
The ability of the thiol group in this compound to form robust SAMs on gold surfaces is a cornerstone of its utility. Future research is aimed at creating more complex and functional surface architectures and integrating these SAMs into sophisticated hybrid nanomaterials.
Complex and Patterned SAMs: Research is moving beyond simple, single-component monolayers to create mixed and patterned SAMs with tailored surface properties. By co-adsorbing this compound with other thiols, such as its carboxylic acid analogue 11-mercaptoundecanoic acid (MUA), researchers can precisely control surface energy, wettability, and chemical reactivity. nih.govresearchgate.netresearchgate.net Techniques like microcontact printing and nanolithography will be further developed to create nanoscale patterns, enabling the fabrication of high-density arrays for electronics and biosensing.
Hybrid Nanomaterials: this compound and its derivatives are critical for stabilizing and functionalizing nanoparticles, creating advanced hybrid materials.
Gold Nanoparticles (AuNPs): SAMs of these molecules passivate the surface of AuNPs, rendering them stable in various environments and providing a scaffold for further functionalization. nih.govmdpi.com Future work will focus on creating multifunctional AuNP hybrids for targeted drug delivery and advanced diagnostics.
Quantum Dots (QDs): Functionalizing semiconductor nanocrystals, such as Cadmium Selenide (CdSe) and Cadmium Telluride (CdTe), with long-chain thiols like MUA (derived from the ester) is crucial for their application in biological imaging and sensing. researchgate.netnih.govnih.gov The thiol capping enhances their stability and solubility in aqueous environments, while the terminal group allows for conjugation with biomolecules. nih.gov Research will explore the use of these functionalized QDs as highly sensitive fluorescent probes. researchgate.net
| Nanomaterial | Role of this compound Derivative | Emerging Application |
| Gold Nanoparticles (AuNPs) | Surface stabilization, provides functional handles | Theranostics, catalysis, colorimetric sensing nih.gov |
| Quantum Dots (CdSe, CdTe) | Enhances aqueous stability, allows bioconjugation | High-sensitivity bio-imaging, fluorescent probes researchgate.netnih.gov |
| Magnetic Nanoparticles | Surface modification for biocompatibility and targeting | Targeted drug delivery, magnetic resonance imaging (MRI) |
| Carbon Nanomaterials (e.g., Graphene) | Functionalization for improved dispersibility and sensing | Advanced electrochemical sensors, composite materials |
Expanded Scope in Biosensing and Biomaterial Engineering
The interface created by SAMs of this compound and its derivatives is ideal for applications in biosensing and creating bioactive materials. The future in this field lies in enhancing sensitivity, specificity, and integration with biological systems.
Next-Generation Biosensors: SAMs formed from the corresponding carboxylic acid, 11-mercaptoundecanoic acid, on gold electrodes are a well-established platform for electrochemical immunosensors. semanticscholar.orgresearchgate.netmdpi.com The terminal carboxyl group is activated to covalently bind antibodies, enzymes, or DNA, enabling the specific detection of targets ranging from environmental pollutants like benzo[a]pyrene to disease biomarkers. semanticscholar.orgnih.gov Future research will focus on:
Multiplexed Detection: Developing sensor arrays capable of detecting multiple analytes simultaneously from a single sample.
Enhanced Sensitivity: Integrating nanomaterials, such as AuNPs or molybdenum disulfide (MoS₂), to amplify the sensor signal. mdpi.com
Point-of-Care Devices: Miniaturizing these sensor platforms for use in portable, rapid diagnostic devices.
Biomaterial Engineering and Tissue Scaffolds: The surface functionalization provided by this compound is critical for engineering materials that can interact with biological systems in a controlled manner. In tissue engineering, scaffolds provide a temporary structure for cells to grow and form new tissue. nih.govmdpi.comnih.govmdpi.com Future directions involve creating "smart" scaffolds by:
Immobilizing Bioactive Molecules: Covalently attaching growth factors, peptides, or other signaling molecules to the scaffold surface to direct cell behavior, such as adhesion, proliferation, and differentiation.
Controlled Mechanical Properties: Integrating functionalized nanoparticles into polymer scaffolds to tune mechanical strength and degradation rates to match the target tissue. mdpi.com
Developing Biocompatible Coatings: Using SAMs to coat medical implants, improving their biocompatibility and reducing the risk of rejection or infection.
Integration into Next-Generation Functional Materials
The unique properties of this compound-derived SAMs are enabling their integration into a new generation of functional materials with applications in electronics, responsive surfaces, and advanced therapeutics.
Molecular Electronics: SAMs can act as ultrathin dielectric layers or as components in molecular-scale electronic devices. Research is exploring the use of SAMs to control the electronic properties of surfaces and to create molecular junctions where charge transport can be modulated by external stimuli. The precise thickness and high degree of order in these monolayers are critical for fabricating reproducible and reliable molecular electronic components.
Smart Coatings and Responsive Surfaces: The terminal ester group of this compound can be hydrolyzed to a carboxylic acid, which is pH-responsive. This allows for the creation of surfaces that can change their properties, such as wettability or adhesion, in response to changes in the local environment. This capability is being explored for creating:
Self-cleaning surfaces.
Sensors that provide a visual or electrical signal in response to pH changes.
Surfaces that can controllably capture and release molecules or cells.
Advanced Drug Delivery Systems: Functionalized nanoparticles are at the core of next-generation drug delivery systems (DDS). nih.govnih.govmdpi.comresearchgate.net By coating nanocarriers (e.g., liposomes or polymer nanoparticles) with SAMs derived from this compound, researchers can:
Improve Stability: Protect the nanocarrier from degradation in the bloodstream.
Enable Targeted Delivery: Attach targeting ligands (e.g., antibodies) to the surface that bind specifically to diseased cells, concentrating the therapeutic agent where it is needed most and reducing side effects.
Create Stimuli-Responsive Release: Design systems where the drug is released in response to specific triggers within the body, such as the lower pH of a tumor microenvironment.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Methyl 11-mercaptoundecanoate-coated nanoparticles?
- Methodological Answer : this compound is synthesized via thiol-metal binding, where the terminal -SH group anchors to nanoparticle surfaces (e.g., Ag or Au). A common protocol involves incubating pre-synthesized nanoparticles (e.g., PVP-capped AgNPs) with the ligand in a polar solvent (e.g., DMSO), followed by centrifugation to remove unbound ligands. Characterization includes dynamic light scattering (DLS) for hydrodynamic size and ¹H-NMR to confirm ligand attachment via thiol-Ag/Au coordination . FTIR and XPS further validate ester group integrity and surface functionalization.
Q. How does the aliphatic chain length of this compound influence nanoparticle stability in organic solvents?
- Methodological Answer : The 11-carbon aliphatic chain provides steric stabilization, preventing nanoparticle aggregation. Solubility in low-polarity solvents (e.g., toluene) is enhanced by the terminal methyl ester group. Stability can be tested via zeta potential measurements in varying solvent polarities and long-term dispersion monitoring (≥72 hrs) using UV-Vis spectroscopy to track absorbance changes indicative of aggregation .
Q. What spectroscopic techniques are essential for confirming the successful attachment of this compound to metal surfaces?
- Methodological Answer :
- ¹H-NMR : Detects ligand binding by observing shifts in thiol proton peaks (δ ~1.3–1.6 ppm) and ester carbonyl signals (δ ~170 ppm).
- XPS : Confirms sulfur-metal bonding via S 2p peaks at ~162 eV (Au-S) or ~161 eV (Ag-S).
- FTIR : Identifies ester C=O stretching (~1740 cm⁻¹) and absence of free thiol (-SH) peaks (~2550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address inconsistencies in the stability of this compound-functionalized nanoparticles across different solvent systems?
- Methodological Answer : Discrepancies often arise from solvent polarity mismatches or ligand desorption. Systematic evaluation includes:
- Solvent compatibility screening : Test stability in solvents with Hansen solubility parameters (δ) closest to the ligand’s δ (~18 MPa¹/² for esters).
- Ligand exchange assays : Quantify desorption using TGA or ICP-MS after solvent exposure.
- Controlled experiments : Compare stability with shorter/longer-chain analogs (e.g., methyl 8-mercaptooctanoate) to isolate chain-length effects .
Q. What experimental design considerations are critical when integrating this compound into hybrid nanocomposites for photopolymerization applications?
- Methodological Answer :
- Radical interception : The ligand’s thiol group may scavenge free radicals, slowing polymerization. Use real-time FTIR or Raman spectroscopy to monitor conversion rates and adjust initiator concentrations (e.g., 2,2-dimethoxy-2-phenylacetophenone) to compensate .
- Nanoparticle dispersion : Optimize sonication time (e.g., 30–60 mins) and monomer-to-nanoparticle ratios (e.g., 1:10 w/w) to prevent phase separation.
- Grating efficiency : Measure refractive index modulation (Δn) via diffraction efficiency tests, targeting Δn > 0.007 for holographic applications .
Q. How should contradictory data on ligand surface coverage be resolved in this compound studies?
- Methodological Answer : Discrepancies in surface coverage (e.g., from TGA vs. XPS) require cross-validation:
- TGA : Calculate ligand density using mass loss between 200–400°C (ligand decomposition range).
- XPS elemental ratios : Compare S/metal atomic ratios to theoretical monolayer coverage (e.g., ~3.5 molecules/nm² for Au).
- Control experiments : Include ligand-free nanoparticles and validate with ellipsometry for thickness consistency .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing nanoparticle size distributions in this compound studies?
- Methodological Answer : Use non-parametric tests (e.g., Kolmogorov-Smirnov) for DLS or TEM-derived size distributions. For polydisperse samples, apply log-normal fitting to histograms and report polydispersity indices (PDI). Pair with ANOVA for multi-group comparisons (e.g., ligand concentration effects) .
Q. How can researchers differentiate between ligand degradation and nanoparticle core instability in thermal stability assays?
- Methodological Answer :
- TGA-MS : Monitor decomposition products (e.g., CO₂ for ester groups at ~300°C; H₂S for thiols at ~250°C).
- In situ XRD : Track crystal structure changes in the nanoparticle core during heating.
- Control experiments : Compare with inert ligands (e.g., alkylthiols) to isolate core vs. ligand effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
